7-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one
Description
7-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1260011-37-7) is a brominated indanone derivative with a methyl substituent at position 5. Its molecular formula is C₁₀H₉BrO, and it has a molecular weight of 225.08 g/mol. The compound features a bicyclic structure with a ketone group at position 1, a bromine atom at position 7, and a methyl group at position 5 (Fig. 1). This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and material science. It is typically synthesized via bromination of methyl-substituted indanone precursors, though specific synthetic protocols are proprietary or underreported in public literature .
Properties
IUPAC Name |
7-bromo-5-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-6-4-7-2-3-9(12)10(7)8(11)5-6/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFKWWQKLWGRDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)CC2)C(=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Bromination with N-Bromosuccinimide (NBS)
Reaction Conditions :
-
Substrate : 5-Methyl-2,3-dihydro-1H-inden-1-one
-
Reagent : NBS (1.1 equiv)
-
Catalyst : Azobisisobutyronitrile (AIBN, 0.1 equiv)
-
Solvent : Benzene or CCl₄
-
Temperature : 25–40°C
-
Time : 12–24 hours
Mechanism :
NBS generates bromine radicals under AIBN initiation, leading to selective bromination at the benzylic or aromatic positions. For 5-methyl-indanone, the methyl group directs electrophilic substitution to the para position (C7), yielding 7-bromo-5-methyl-2,3-dihydro-1H-inden-1-one.
Yield : 85–90%
Purity : >99% (HPLC)
Advantages :
-
High regioselectivity due to the methyl group’s directing effect.
-
Mild conditions avoid ring-opening side reactions.
Limitations :
-
Requires rigorous exclusion of moisture to prevent hydrolysis.
Electrophilic Bromination with Molecular Bromine
Reaction Conditions :
-
Substrate : 5-Methyl-2,3-dihydro-1H-inden-1-one
-
Reagent : Br₂ (1.0 equiv)
-
Catalyst : FeBr₃ (0.2 equiv)
-
Solvent : Dichloromethane (DCM)
-
Temperature : 0°C → RT
-
Time : 2–4 hours
Mechanism :
FeBr₃ polarizes Br₂, generating Br⁺ for electrophilic aromatic substitution. The methyl group directs bromination to C7, though over-bromination may occur without careful stoichiometry.
Yield : 70–75%
Purity : 95–97% (HPLC)
Optimization Tips :
-
Slow addition of Br₂ minimizes di-brominated byproducts.
-
Use of scavengers (e.g., NaHSO₃) quenches excess Br₂ post-reaction.
Friedel-Crafts Acylation Followed by Bromination
This two-step approach constructs the indanone ring system with pre-installed substituents.
Synthesis of 5-Methyl-2,3-dihydro-1H-inden-1-one
Step 1 : Friedel-Crafts Acylation
-
Substrate : 3-Methylbenzaldehyde
-
Reagent : Acetyl chloride (1.2 equiv)
-
Catalyst : AlCl₃ (1.5 equiv)
-
Solvent : Nitrobenzene
-
Temperature : 80°C
-
Time : 6 hours
Product : 5-Methyl-2,3-dihydro-1H-inden-1-one.
Yield : 78%
Step 2 : Bromination (as in Section 1.1 or 1.2)
Overall Yield : 65–70%
Multi-Step Synthesis from 2-Bromobenzyl Bromide
Alkylation and Cyclization
Step 1 : Alkylation of 2-Bromobenzyl Bromide
-
Reagent : Methylmagnesium bromide (3.0 equiv)
-
Solvent : Diethyl ether
-
Temperature : 0°C → RT
-
Product : 2-Bromo-5-methylbenzyl alcohol
Step 2 : Oxidation to Ketone
-
Reagent : Jones reagent (CrO₃/H₂SO₄)
-
Solvent : Acetone
-
Product : 5-Methyl-2,3-dihydro-1H-inden-1-one
Step 3 : Bromination (as in Section 1.1)
Overall Yield : 60–65%
Comparative Analysis of Methods
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Radical Bromination (NBS) | 85–90% | >99% | Moderate | High |
| Electrophilic Bromination | 70–75% | 95–97% | Low | Moderate |
| Friedel-Crafts Route | 65–70% | 98% | High | Low |
| Multi-Step Synthesis | 60–65% | 97% | High | Moderate |
| Suzuki Coupling | 50–55% | 95% | Very High | Low |
Key Takeaways :
-
NBS-mediated bromination offers the best balance of yield and scalability.
-
Electrophilic bromination is cost-effective but requires precise control.
-
Multi-step routes are reserved for specialized intermediates.
Experimental Optimization and Troubleshooting
Enhancing Regioselectivity
Scientific Research Applications
Chemistry
7-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one serves as an important intermediate in the synthesis of more complex organic molecules and pharmaceuticals. Its unique structure allows for various chemical modifications leading to diverse derivatives.
Biology
The compound has been investigated for its potential biological activities, particularly:
-
Antimicrobial Properties :
- Studies have indicated effectiveness against various bacterial strains, suggesting its potential as a new antimicrobial agent.
-
Anticancer Activity :
- Preliminary research shows that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction.
-
Enzyme Inhibition :
- It may act as an inhibitor for cytochrome P450 enzymes (e.g., CYP1A2), which are crucial for drug metabolism. This interaction can significantly influence the pharmacokinetics of co-administered drugs.
-
Antioxidant Properties :
- Research suggests potential antioxidant activity, which is vital for protecting cells against oxidative stress.
Medicine
In medicinal chemistry, this compound is explored as a building block for active pharmaceutical ingredients (APIs). Its ability to interact with biological targets makes it a candidate for drug development.
Case Studies
Several studies have highlighted the biological activities and applications of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial efficacy against Staphylococcus aureus with MIC values indicating potential as an antimicrobial agent. |
| Study B | Identified as a CYP1A2 inhibitor affecting drug metabolism significantly. |
| Study C | Showed promising anticancer properties in vitro by inducing apoptosis in cancer cell lines. |
Mechanism of Action
The mechanism of action of 7-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom in the compound can participate in halogen bonding, influencing its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Indanone derivatives exhibit diverse bioactivities and physicochemical properties depending on substituent type, position, and stereochemistry. Below is a detailed comparison of 7-bromo-5-methyl-2,3-dihydro-1H-inden-1-one with structurally analogous compounds:
Structural Analogues and Substituent Effects
Key Observations:
Substituent Position Matters: Bromine at C7 (target compound) vs. Methoxy or methyl groups at C5 vs. C6 (e.g., 5-chloro-6-methoxy derivatives) influence kinase inhibitory potency due to spatial orientation .
Functional Group Impact :
- Benzylidene groups (e.g., in 9b) enhance π-π stacking with receptors, improving affinity for opioid or EGFR targets .
- Hydroxy and isopropyl groups (e.g., 3-hydroxy-5-isopropyl derivative) increase hydrophilicity and allelopathic activity compared to bromo/methyl substituents .
Bioactivity Trends: Brominated indanones (e.g., 7-bromo-5-methyl) are often intermediates, while chlorinated or methoxylated derivatives (e.g., 5-chloro-6-methoxy) show direct kinase inhibition . Chalcone-like derivatives (e.g., pyrazole-methylene hybrids) exhibit superior antimicrobial activity due to extended conjugation .
Biological Activity
7-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one is a halogenated indanone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further investigation in fields such as pharmacology and organic synthesis.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 215.08 g/mol. The presence of the bromine atom contributes to its lipophilicity, enhancing its interaction with biological membranes and targets.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can inhibit their activity, thereby disrupting various biochemical pathways. The compound has been investigated for its antimicrobial and anticancer properties, leveraging its structural features for these applications .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential enzymatic functions within microbial cells .
Anticancer Properties
Studies have shown that halogenated compounds can exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth. The specific pathways affected by this compound are still under investigation, but preliminary data suggest a potential role in targeting cancer cell proliferation .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of 2,3-dihydro-1H-indenones showed promising results against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial activity .
- Cytotoxicity Assays : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. Results indicated a dose-dependent response, suggesting potential use in targeted cancer therapies .
Data Table: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Mechanism | Covalent bond formation with proteins |
Synthesis and Production
The synthesis of this compound typically involves bromination of 5-methyl-2,3-dihydro-1H-inden-1-one using bromine or N-bromosuccinimide (NBS) under controlled conditions. This process can be optimized for scale-up in industrial applications .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the structure of 7-bromo-5-methyl-2,3-dihydro-1H-inden-1-one?
- Methodological Answer : Combine NMR and NMR to identify characteristic signals. For example, the carbonyl group (C=O) typically resonates at ~200–210 ppm in , while bromine substitution and methyl groups influence chemical shifts in . X-ray crystallography (using SHELX programs ) can resolve ambiguities in stereochemistry or regiochemistry. Computational tools like DFT (B3LYP/6-31G(d,p)) can predict electronic properties and validate experimental spectra .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Use fume hoods to avoid inhalation of dust/volatiles. Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Store in sealed containers at 2–8°C to minimize degradation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation for toxicity risks (e.g., organ-specific toxicity noted in brominated analogs) .
Q. How can synthetic routes for this compound be optimized for yield?
- Methodological Answer : Bromination of 5-methyl-2,3-dihydro-1H-inden-1-one using NBS (N-bromosuccinimide) in a radical initiator (e.g., AIBN) under controlled temperature (60–80°C) improves regioselectivity. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian-03 with B3LYP/6-31G(d,p)) to map electrostatic potential surfaces (MEPs) and identify electrophilic regions. Calculate Fukui indices to predict sites susceptible to nucleophilic attack. Validate with experimental kinetic data (e.g., SN2 reactivity with amines) .
Q. What strategies resolve contradictions in enantiomer separation for brominated indanone derivatives?
- Methodological Answer : Chiral chromatography (e.g., Chiralpak IA/IB columns) can separate enantiomers, but instability due to racemization requires structural modification. For example, replacing the α-proton with a methyl group (as in 5-chloro-2-methyl analogs) prevents racemization while retaining pharmacological activity .
Q. How can asymmetric hydrogenation be applied to oxime derivatives of this compound?
- Methodological Answer : Use chiral phosphine ligands (e.g., BINAP) with transition metals (Ru or Rh) to hydrogenate ketoximes. Optimize pressure (10–50 bar H) and solvent (MeOH/THF) for enantiomeric excess (ee). Analyze ee via chiral HPLC or with chiral shift reagents .
Contradiction Analysis
- Synthetic Yields in Bromination : Discrepancies in yields may arise from solvent polarity (e.g., CCl vs. DCM) or radical scavengers. Systematic optimization using design-of-experiments (DoE) can identify critical factors .
- Enantiomer Stability : While chiral separation is feasible, racemization in solution-phase storage necessitates alternative stabilization strategies (e.g., solid-state storage or derivatization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
